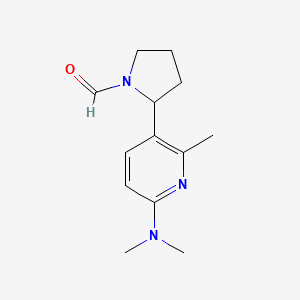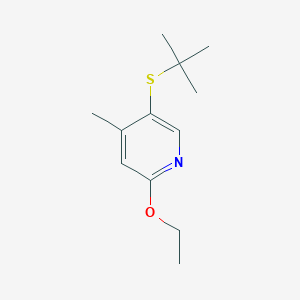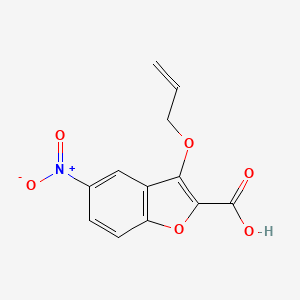
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one is a chiral compound that belongs to the class of tetrahydropyrimidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one typically involves the reaction of a bromophenyl ethylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one
- 1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one (racemic mixture)
- 1-(1-(4-Chlorophenyl)ethyl)tetrahydropyrimidin-2(1H)-one
Uniqueness
(S)-1-(1-(4-Bromophenyl)ethyl)tetrahydropyrimidin-2(1H)-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the bromine atom also imparts distinct chemical properties compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C12H15BrN2O |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
1-[(1S)-1-(4-bromophenyl)ethyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-9(10-3-5-11(13)6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8H2,1H3,(H,14,16)/t9-/m0/s1 |
InChI-Schlüssel |
JYMNPBFCRPNOJW-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N2CCCNC2=O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802782.png)









![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)


